molecular formula C27H30N6O4 B11701746 N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide

N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide

Cat. No.: B11701746
M. Wt: 502.6 g/mol
InChI Key: AETAKBMIFNHPOB-UHFFFAOYSA-N
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Description

N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two indole-based moieties connected by a nonanedihydrazide linker. The presence of the indole rings and the hydrazide linkage contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with nonanedihydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The hydrazide linkage may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is unique due to its specific structural features, including the presence of two indole rings and a nonanedihydrazide linker. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]nonanediamide

InChI

InChI=1S/C27H30N6O4/c1-32-20-14-10-8-12-18(20)24(26(32)36)30-28-22(34)16-6-4-3-5-7-17-23(35)29-31-25-19-13-9-11-15-21(19)33(2)27(25)37/h8-15,36-37H,3-7,16-17H2,1-2H3

InChI Key

AETAKBMIFNHPOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O

Origin of Product

United States

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